5-Fluoro-2-hydroxybenzaldehyde, also known as 5-fluorosalicylaldehyde, is an aromatic compound characterized by a hydroxyl group and a fluorine atom attached to a benzaldehyde backbone. Its chemical formula is , and it has a molecular weight of approximately 140.11 g/mol. The compound is notable for its unique electronic properties, which are influenced by the presence of both the hydroxy and fluoro substituents. This compound is primarily used in organic synthesis and medicinal chemistry due to its ability to participate in various
Research indicates that 5-fluoro-2-hydroxybenzaldehyde exhibits biological activity, particularly in the context of its metal complexes. These complexes have been studied for their potential anticancer properties, showing significant biological activity against various cancer cell lines. The presence of fluorine and hydroxyl groups enhances the interaction of these compounds with biological targets .
The synthesis of 5-fluoro-2-hydroxybenzaldehyde can be achieved through several methods:
5-Fluoro-2-hydroxybenzaldehyde finds applications across various fields:
Studies on the interactions of 5-fluoro-2-hydroxybenzaldehyde with metal ions reveal its potential to form stable complexes, which are crucial for applications in catalysis and drug design. The ability to form hydrogen bonds due to the hydroxyl group enhances its reactivity and interaction with biological molecules .
Several compounds share structural similarities with 5-fluoro-2-hydroxybenzaldehyde, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
4-Fluoro-2-hydroxybenzaldehyde | 348-28-7 | 0.98 | Similar structure but different substitution pattern |
2-Fluoro-6-hydroxybenzaldehyde | 38226-10-7 | 0.94 | Different position of fluorine and hydroxyl groups |
2-Hydroxy-4,5-difluorobenzaldehyde | 199287-52-0 | 0.94 | Contains two fluorine atoms affecting reactivity |
5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 0.90 | Methoxy group influences solubility and reactivity |
3-Fluoro-5-hydroxybenzaldehyde | 1023290-12-1 | 0.89 | Different position of functional groups |
These compounds illustrate variations in substitution patterns that affect their chemical behavior and potential applications.
5-Fluoro-2-hydroxybenzaldehyde possesses the molecular formula C₇H₅FO₂ with a molecular weight of 140.11 grams per mole [2] [3] [6]. The compound is registered under the Chemical Abstracts Service number 347-54-6 [2] [3] [6]. The molecular structure consists of a benzene ring substituted with a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and an aldehyde functional group [2] [6] [12].
The structural molecular identifiers include the IUPAC name 5-fluoro-2-hydroxybenzaldehyde and the SMILES notation OC1=CC=C(F)C=C1C=O [6] [12]. The International Chemical Identifier Key is FDUBQNUDZOGOFE-UHFFFAOYSA-N [2] [6] [12].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₅FO₂ | [2] [3] [6] |
Molecular Weight (g/mol) | 140.11 | [2] [3] [6] |
CAS Number | 347-54-6 | [2] [3] [6] |
InChI Key | FDUBQNUDZOGOFE-UHFFFAOYSA-N | [2] [6] [12] |
SMILES | OC1=CC=C(F)C=C1C=O | [6] [12] |
Crystallographic studies of related fluorinated salicylaldehyde compounds provide insight into the expected bond lengths and angles for 5-fluoro-2-hydroxybenzaldehyde [10] [11]. In the structurally similar 3-chloro-5-fluorosalicylaldehyde, the carbon-fluorine bond length was determined to be 1.3529 angstroms [10] [11]. This value is consistent with typical aromatic carbon-fluorine bond lengths observed in halogenated benzene structures, which range between 1.3486 and 1.3553 angstroms [11].
The molecular structure exhibits planarity, as demonstrated in related compounds where the root mean square deviation from the plane of all non-hydrogen atoms is approximately 0.0135 angstroms [10] [11]. This planar arrangement is characteristic of salicylaldehyde derivatives and contributes to the compound's stability through conjugation effects [11].
5-Fluoro-2-hydroxybenzaldehyde exhibits significant intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde functional group [14] [17]. This intramolecular hydrogen bond is a characteristic feature of salicylaldehyde derivatives and influences both the compound's stability and chemical reactivity [17].
In the closely related 3-chloro-5-fluorosalicylaldehyde, the intramolecular hydrogen bond shows an oxygen-oxygen distance of 2.6231 angstroms, characterizing the O-H···O interaction [10] [11] [17]. The hydrogen bonding strength in salicylaldehyde systems is influenced by substituent effects, with electron-withdrawing groups generally strengthening the intramolecular hydrogen bond [28].
Studies on salicylaldehyde derivatives demonstrate that the presence of fluorine as an electron-withdrawing substituent can modulate the strength of intramolecular hydrogen bonding [14] [28]. The hydrogen bond formation contributes to the planar molecular geometry and affects the compound's spectroscopic properties [17].
5-Fluoro-2-hydroxybenzaldehyde exhibits a melting point range of 82-86 degrees Celsius [3] [6] [12] [18] [22]. The compound demonstrates thermal stability within this temperature range, transitioning from solid to liquid state with a clear melt [6] [12]. Multiple commercial sources report consistent melting point values, with Thermo Fisher Scientific specifying 79.0-86.0 degrees Celsius and TCI Chemicals reporting 82.0-86.0 degrees Celsius [6] [18].
The boiling point of 5-fluoro-2-hydroxybenzaldehyde is reported as 56 degrees Celsius at 1 millimeter of mercury pressure [18] [22]. Under standard atmospheric pressure conditions, theoretical calculations suggest a boiling point of approximately 207.4 degrees Celsius [14]. The significant difference between these values reflects the compound's volatility characteristics under reduced pressure conditions [18] [22].
Temperature Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 82-86°C | Atmospheric pressure | [3] [6] [18] |
Boiling Point | 56°C | 1 mmHg | [18] [22] |
Boiling Point (calculated) | 207.4°C | 760 mmHg | [14] |
At standard temperature and pressure conditions, 5-fluoro-2-hydroxybenzaldehyde exists as a solid crystalline material [6] [18]. The compound appears as white to orange to green powder or crystals, with color variations potentially influenced by purity levels and storage conditions [18] [22]. The physical form is described as crystals, powder, or crystalline powder depending on preparation methods [6] [12].
The density of 5-fluoro-2-hydroxybenzaldehyde is reported as 1.4 ± 0.1 grams per cubic centimeter [14]. This density value places the compound within the typical range for substituted aromatic aldehydes [14]. Theoretical calculations suggest a predicted density of 1.350 ± 0.06 grams per cubic centimeter [22].
5-Fluoro-2-hydroxybenzaldehyde demonstrates solubility in methanol, making it compatible with polar protic solvents [18] [22]. This solubility characteristic is attributed to the presence of the hydroxyl group, which can form hydrogen bonds with methanol molecules [18]. The compound's solubility profile is influenced by the combined effects of the polar hydroxyl and carbonyl groups alongside the fluorine substituent [22].
The topological polar surface area of the compound is calculated as 37.3 square angstroms, indicating moderate polarity [9]. The logarithm of the partition coefficient (LogP) is reported as 1.3438, suggesting moderate lipophilicity [9]. These parameters indicate that the compound exhibits balanced hydrophilic and lipophilic characteristics [9].
5-Fluoro-2-hydroxybenzaldehyde exhibits air sensitivity and requires special storage conditions to maintain stability [3] [18] [22]. The compound is classified as air sensitive and must be stored under inert gas atmosphere to prevent degradation [18] [22]. Recommended storage conditions include keeping the material in a cool, dark place at temperatures below 15 degrees Celsius [18] [22].
The air sensitivity is attributed to the reactive nature of the aldehyde functional group, which can undergo oxidation when exposed to atmospheric oxygen [22]. Additionally, the phenolic hydroxyl group may contribute to oxidative degradation under ambient conditions [18]. Proper storage under nitrogen or argon atmosphere is essential for maintaining compound integrity [18].
The acidity of 5-fluoro-2-hydroxybenzaldehyde is primarily determined by the phenolic hydroxyl group at the 2-position [22]. The predicted pKa value for this compound is 8.18 ± 0.18, indicating weak acidic properties [22]. This pKa value is influenced by the electron-withdrawing effects of both the fluorine substituent and the aldehyde functional group [22].
The presence of the fluorine atom at the 5-position enhances the acidity of the phenolic group through inductive electron withdrawal [24]. Comparative studies of fluorinated salicylic acid derivatives demonstrate that fluorine substitution generally decreases pKa values, making the compounds more acidic than their non-fluorinated counterparts [24]. The aldehyde group also contributes to the overall electron-withdrawing character of the molecule [22].
5-Fluoro-2-hydroxybenzaldehyde contains three distinct reactive functional groups: the aldehyde carbonyl, the phenolic hydroxyl, and the aromatic fluorine substituent . The aldehyde group exhibits typical carbonyl reactivity, participating in nucleophilic addition reactions with various reagents [32]. Common nucleophilic addition reactions include formation of oximes, hydrazones, and Schiff bases .
The phenolic hydroxyl group can undergo substitution reactions and participate in metal coordination chemistry [24]. The hydroxyl group also contributes to the compound's ability to form hydrogen bonds, both intramolecularly and intermolecularly [17]. The fluorine substituent, while relatively inert to substitution under mild conditions, can influence the reactivity of other functional groups through electronic effects .
The compound can undergo condensation reactions typical of aromatic aldehydes, including Knoevenagel condensations with active methylene compounds [27]. These reactions are facilitated by the electron-withdrawing nature of the fluorine substituent, which increases the electrophilicity of the carbonyl carbon [27].
The aldehyde functional group in 5-fluoro-2-hydroxybenzaldehyde readily undergoes oxidation to form the corresponding carboxylic acid, 5-fluoro-2-hydroxybenzoic acid [29]. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide under acidic conditions [29]. The oxidation reaction proceeds through typical aldehyde oxidation mechanisms [29].
Reduction of the aldehyde group can be achieved using various reducing agents to yield the corresponding primary alcohol, 5-fluoro-2-hydroxybenzyl alcohol [32]. Sodium borohydride and lithium aluminum hydride are commonly employed reducing agents for this transformation [32]. The reduction follows the standard nucleophilic addition mechanism where hydride acts as the nucleophile [32].
The phenolic hydroxyl group can participate in oxidation reactions under appropriate conditions, potentially forming quinone-type structures . However, the presence of the electron-withdrawing fluorine and aldehyde groups may influence the oxidation potential of the phenolic system [28]. The compound's oxidation-reduction behavior is modulated by the electronic effects of the substituents [28].
Reaction Type | Product | Common Reagents | Reference |
---|---|---|---|
Oxidation of aldehyde | 5-fluoro-2-hydroxybenzoic acid | KMnO₄, CrO₃ | [29] |
Reduction of aldehyde | 5-fluoro-2-hydroxybenzyl alcohol | NaBH₄, LiAlH₄ | [32] |
Nucleophilic addition | Various adducts | Amines, hydrazine |
Irritant